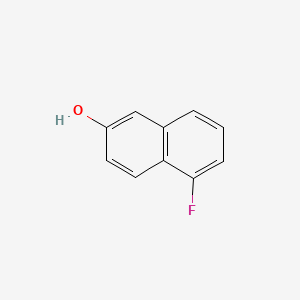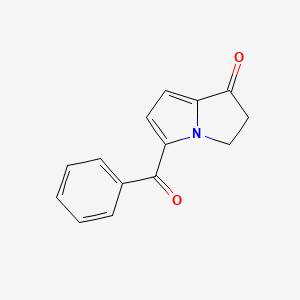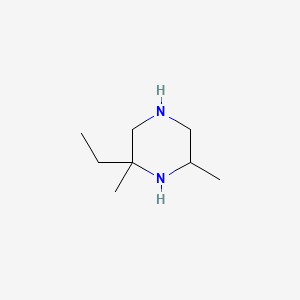
(8aS)-8a-Bromoalbomitomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8aS)-8a-Bromoalbomitomycin A: is a brominated derivative of albomitomycin A, a compound known for its potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8aS)-8a-Bromoalbomitomycin A typically involves the bromination of albomitomycin A. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) under controlled temperature conditions to ensure selective bromination at the 8a position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (8aS)-8a-Bromoalbomitomycin A can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: (8aS)-8a-Bromoalbomitomycin A is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of bacterial infections and cancer. Its brominated structure may enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mécanisme D'action
The mechanism of action of (8aS)-8a-Bromoalbomitomycin A involves its interaction with specific molecular targets in cells. The bromine atom in its structure may enhance its binding affinity to these targets, leading to increased biological activity. The compound may inhibit key enzymes or disrupt cellular processes, resulting in its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Albomitomycin A: The parent compound, which lacks the bromine atom.
8a-Chloroalbomitomycin A: A chlorinated derivative with similar properties.
8a-Iodoalbomitomycin A: An iodinated derivative with potential differences in biological activity.
Uniqueness: (8aS)-8a-Bromoalbomitomycin A is unique due to the presence of the bromine atom at the 8a position, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[(1R,3S,4R,7R,8S,9S)-9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1/t7-,8-,10+,14-,15-,16+,20?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLWYIJXWIKPR-OXEMDJEWSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)[C@@]2([C@H]([C@]3([C@@H]4[C@@H]5N4[C@]2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN3O6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: The research paper demonstrates that the bromine atom introduced at the 8a position in (8aS)-8a-bromoalbomitomycin A plays a crucial role []. This bromine atom allows for the selective removal of the C4a-N4 bond under hydrogenolysis conditions, a crucial step in converting albomitomycin A to isomitomycin A. This selectivity is likely due to the bromine atom weakening the C4a-N4 bond, making it more susceptible to cleavage. Therefore, this compound serves as a vital stepping stone in this specific synthetic route due to the strategic influence of the bromine atom on subsequent reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Carbamic acid, [2-(hydroxyamino)-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)


![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)


![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
![a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6](/img/structure/B584141.png)

